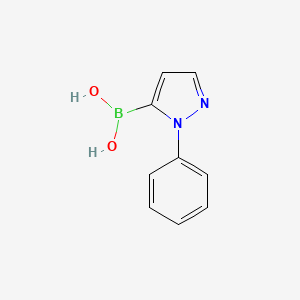

(1-phenyl-1H-pyrazol-5-yl)boronic acid

Description

BenchChem offers high-quality (1-phenyl-1H-pyrazol-5-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-phenyl-1H-pyrazol-5-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9BN2O2 |

|---|---|

Molecular Weight |

187.99 g/mol |

IUPAC Name |

(2-phenylpyrazol-3-yl)boronic acid |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7,13-14H |

InChI Key |

FPRWMFUWVMAUQI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=NN1C2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthetic Chemist's Compass: A Guide to Pyrazole-Containing Boronic Acids in Modern Organic Synthesis

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile biological activity.[1] When functionalized with a boronic acid or its corresponding ester, pyrazoles are transformed into powerful building blocks for complex molecule synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of pyrazole-containing boronic acids. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic nuances that make these reagents indispensable tools in the synthetic chemist's arsenal.

Introduction: The Rise of a Privileged Scaffold

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are prevalent motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] Their ability to act as hydrogen bond donors and acceptors, coupled with their metabolic stability, makes them a "privileged scaffold" in drug design. The introduction of a boronic acid or a boronic acid pinacol ester at various positions on the pyrazole ring unlocks a wealth of synthetic possibilities, primarily through palladium-catalyzed cross-coupling reactions. These reagents offer a stable, versatile, and efficient means of forging new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures with high precision.

Navigating the Synthetic Landscape: Crafting Pyrazole Boronic Acids

The judicious selection of a synthetic route to pyrazole-containing boronic acids is critical, impacting yield, purity, scalability, and cost-effectiveness. Here, we compare the most common and effective methodologies.

The Workhorse: Miyaura Borylation of Halopyrazoles

The palladium-catalyzed Miyaura borylation is arguably the most prevalent method for synthesizing pyrazole boronic acid esters.[2] This reaction involves the cross-coupling of a halopyrazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[2]

Causality of Experimental Choices:

-

Halogen Source (I, Br, Cl): The reactivity of the halopyrazole follows the order I > Br > Cl. While iodopyrazoles are the most reactive, they are often more expensive and less stable. Bromopyrazoles offer a good balance of reactivity and stability, making them a popular choice. Chloropyrazoles are the most cost-effective but generally require more active and specialized catalyst systems.

-

Catalyst System: A palladium(0) species is the active catalyst. Pre-catalysts like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are commonly used, as they are readily reduced in situ to the active Pd(0) form. The choice of ligand is crucial; bulky, electron-rich phosphine ligands like dppf stabilize the palladium center and promote the catalytic cycle.

-

Base: A weak base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is essential. The base activates the diboron reagent, facilitating transmetalation to the palladium center.[3] Stronger bases can lead to undesired side reactions, including the competing Suzuki coupling of the newly formed boronic ester with the starting halopyrazole.

-

Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, DMF, or toluene are typically employed to ensure the solubility of the reagents and intermediates.

Workflow for Miyaura Borylation:

Caption: General workflow for the Miyaura borylation of halopyrazoles.

Building from the Ground Up: Cyclization Strategies

An alternative approach involves constructing the pyrazole ring from acyclic precursors, followed by the introduction of the boronic acid functionality. A common method is the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[4][5]

Causality of Experimental Choices:

-

1,3-Dicarbonyl Precursor: The choice of the 1,3-dicarbonyl compound dictates the substitution pattern on the resulting pyrazole ring.

-

Hydrazine Reagent: Using hydrazine hydrate (N₂H₄·H₂O) will yield an N-unsubstituted pyrazole, while substituted hydrazines will lead to N-substituted products.

-

Reaction Conditions: The cyclization is typically acid- or base-catalyzed and often requires heating.

A Comparative Analysis of Synthetic Routes

| Method | Precursors | Advantages | Disadvantages | Scalability |

| Miyaura Borylation | Halopyrazoles, Diboron Reagents | High functional group tolerance, Good yields, Readily available precursors | Potential for side reactions (homocoupling, protodeboronation), Cost of palladium catalyst | Good to excellent |

| Cyclization followed by Borylation | 1,3-Dicarbonyls, Hydrazines | Access to diverse substitution patterns, Cost-effective precursors | Can result in regioisomeric mixtures with unsymmetrical precursors, May require harsh reaction conditions | Moderate to good |

| Lithiation-Borylation | N-Protected Pyrazoles, Organolithium Reagents, Borate Esters | High regioselectivity | Requires cryogenic temperatures, Sensitive to moisture and air, Limited functional group tolerance | Poor to moderate |

The Power of Partnership: Applications in Cross-Coupling Reactions

Pyrazole-containing boronic acids are premier coupling partners in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between a boronic acid (or its ester) and an organohalide or triflate.[6]

The Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps:[6][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the pyrazole boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Sources

An In-depth Technical Guide to the Safe Handling of (1-phenyl-1H-pyrazol-5-yl)boronic acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Risks of a Versatile Reagent

(1-phenyl-1H-pyrazol-5-yl)boronic acid and its structural isomers are valuable reagents in modern organic synthesis and medicinal chemistry. As derivatives of boronic acid, they are cornerstones of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This capability makes them instrumental in the synthesis of complex molecules, including novel pharmaceutical agents and biologically active compounds for targeted disease therapies.[1][2] Their unique structure, featuring both a phenyl group and a pyrazole ring, offers chemists a versatile scaffold for creating diverse molecular architectures, with applications ranging from drug development to chemical sensor technology.[1][2][3]

However, the same reactivity that makes this class of compounds so useful also necessitates a thorough understanding of its potential hazards. While not classified as acutely toxic, boronic acids as a chemical family can cause irritation and may pose other health risks with improper handling.[4][5] This guide provides a comprehensive overview of the safety protocols and handling precautions required to work with (1-phenyl-1H-pyrazol-5-yl)boronic acid, ensuring that its potential in research and development can be harnessed safely and effectively. The information herein is synthesized from safety data for structurally similar pyrazole and phenylboronic acids to provide a robust framework for risk mitigation.

Hazard Identification and GHS Classification

Understanding the specific hazards associated with a chemical is the foundation of safe laboratory practice. Based on data from analogous boronic acid compounds, (1-phenyl-1H-pyrazol-5-yl)boronic acid is anticipated to fall under several hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][7]

The primary risks involve irritation to the skin, eyes, and respiratory system.[5] Ingestion is also a key route of exposure to be avoided.[8] The following table summarizes the likely GHS classification.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | 2 | ⚠️ | Warning | H315: Causes skin irritation.[5][9] |

| Serious Eye Damage/Irritation | 2A | ⚠️ | Warning | H319: Causes serious eye irritation.[5][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | ⚠️ | Warning | H335: May cause respiratory irritation.[5][9] |

| Acute Toxicity (Oral) | 4 | ⚠️ | Warning | H302: Harmful if swallowed.[8][10] |

Causality: The boron atom in boronic acids is electrophilic, and the compound can interact with biological nucleophiles, such as amino and hydroxyl groups on proteins, leading to irritation and potential toxicity. The acidic nature of the B(OH)₂ group can also contribute to its irritant effects on mucous membranes and skin.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls

The primary engineering control for handling powdered chemical reagents like (1-phenyl-1H-pyrazol-5-yl)boronic acid is a certified chemical fume hood .[9] This is critical for two reasons:

-

Containment of Dust: It prevents the inhalation of fine particles that can become airborne during weighing and transfer.

-

Ventilation: It ensures that any potential vapors or fumes are safely exhausted from the work area.[5]

An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing or dust generation (e.g., transferring large quantities), chemical safety goggles or a full-face shield should be worn over safety glasses.[5]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, are mandatory.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[11] Employ proper glove removal technique to avoid contaminating the skin. After handling, dispose of contaminated gloves in accordance with institutional waste procedures and wash hands thoroughly.[9]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened to protect against incidental skin contact.[12] Ensure that legs and feet are covered; open-toed shoes are strictly prohibited in the laboratory.[11]

-

Respiratory Protection: Under normal laboratory conditions within a functioning fume hood, respiratory protection is not typically required.[5] However, in situations where engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with the appropriate cartridges may be necessary.[13]

Protocols for Safe Handling and Storage

Adherence to standardized protocols is critical for preventing accidental exposure and maintaining the integrity of the chemical.

Experimental Workflow for Handling Powdered Reagents

The following diagram outlines the standard workflow for safely handling (1-phenyl-1H-pyrazol-5-yl)boronic acid powder.

Caption: Standard operating procedure for handling powdered chemical reagents.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all required PPE is worn correctly. Confirm that the chemical fume hood is functioning properly.

-

Avoid Dust Formation: This compound is a solid. Handle it carefully to avoid creating dust, which can be easily inhaled. Use a spatula for transfers and avoid pouring the powder from a height.

-

Controlled Environment: All manipulations, including weighing and addition to a reaction vessel, must be performed inside a chemical fume hood.[9]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[11][14] Wash hands thoroughly with soap and water after handling is complete and before leaving the lab.

Storage Requirements

Proper storage is essential for both safety and maintaining the chemical's stability.

-

Container: Keep the container tightly closed to prevent absorption of moisture.[9][15]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[15]

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[13][15]

Emergency Response and First Aid

In the event of an accidental exposure or spill, a swift and correct response is crucial.

First Aid Measures

The following table provides first aid guidance for various routes of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or symptoms like coughing persist, seek medical attention.[14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[14] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the attending physician.[14] |

Spill and Leak Procedures

A clear decision-making process is vital when responding to a chemical spill.

Caption: Decision-making flowchart for responding to a chemical spill.

Key Steps for a Small Spill:

-

Evacuate: Ensure non-essential personnel leave the area.[4]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[4]

-

Protect: Wear the appropriate PPE as described in Section 2.

-

Contain: Gently cover the spill with a dry, inert material such as sand or vermiculite. Do not use combustible materials like paper towels for the initial absorption.

-

Collect: Carefully sweep the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust during this process.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of all contaminated materials (including gloves) as hazardous waste according to institutional and local regulations.

Fire-Fighting Measures

(1-phenyl-1H-pyrazol-5-yl)boronic acid is not flammable.[4] However, in the event of a fire involving this chemical:

-

Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[16]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including carbon oxides (CO, CO₂) and oxides of boron.[14]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).

Stability, Reactivity, and Disposal

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Exposure to moisture should be avoided as many boronic acids are hygroscopic.[13][15]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[13][15]

-

Disposal: Dispose of waste material and empty containers in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways. The material should be treated as non-hazardous chemical waste unless contaminated.[4]

References

- Boric Acid Safety & Hazards - Lab Alley. (URL: )

- Safety D

- SAFETY D

- SAFETY D

- Safety D

- [4-(1H-Pyrazol-5-yl)phenyl]boronic acid - Chem-Impex. (URL: )

- Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. (URL: )

- [3-(1H-Pyrazol-5-yl)phenyl]boronic acid - Chem-Impex. (URL: )

- SAFETY D

- Safety Data Sheet: Phenylboronic acid - Carl ROTH. (URL: )

- SAFETY D

- Phenylboronic acid - SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

- SAFETY D

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science. (URL: )

- Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (URL: )

- Acid Handling - SOP. (URL: )

- Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS - EPA. (URL: )

- [3-(1H-pyrazol-5-yl)phenyl]boronic acid - Sigma-Aldrich. (URL: )

- MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid - Capot Chemical. (URL: )

- Safety D

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. japsonline.com [japsonline.com]

- 4. laballey.com [laballey.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. epa.gov [epa.gov]

- 7. mu.edu.sa [mu.edu.sa]

- 8. carlroth.com [carlroth.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. earth.utah.edu [earth.utah.edu]

- 13. capotchem.com [capotchem.com]

- 14. fishersci.ie [fishersci.ie]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Leveraging (1-phenyl-1H-pyrazol-5-yl)boronic Acid for the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their aberrant activity is a cornerstone of numerous pathologies, most notably cancer.[1][2][3] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, serving as the foundational core for a multitude of potent and selective kinase inhibitors.[1][2][4][5] Among the various pyrazole-based building blocks, (1-phenyl-1H-pyrazol-5-yl)boronic acid has emerged as a particularly versatile and powerful reagent. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the strategic formation of carbon-carbon bonds to construct complex molecular architectures.[6][7] This guide provides an in-depth exploration of the principles and protocols for utilizing (1-phenyl-1H-pyrazol-5-yl)boronic acid in the design and synthesis of kinase inhibitors, intended for researchers, medicinal chemists, and drug development professionals.

Foundational Principles: The Suzuki-Miyaura Cross-Coupling Reaction

The construction of biaryl and heteroaryl-aryl frameworks is a cornerstone of modern drug discovery. The Suzuki-Miyaura coupling is a preeminent method for achieving this transformation due to its broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[7][8][9]

1.1. The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (the electrophile), forming a Pd(II) complex.

-

Transmetalation: The organoboron species (the nucleophile), activated by a base, transfers its organic moiety to the Pd(II) complex, displacing the halide. This is the step where the pyrazole ring from (1-phenyl-1H-pyrazol-5-yl)boronic acid is introduced.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

1.2. Why (1-phenyl-1H-pyrazol-5-yl)boronic acid?

The choice of this reagent is strategic. The 1-phenyl-pyrazole motif is a validated pharmacophore found in numerous clinically relevant kinase inhibitors, including the JAK1/2 inhibitor Ruxolitinib.[1][5][10] The phenyl group at the N1 position can be crucial for establishing key interactions within the ATP-binding pocket or can serve as an anchor point for further chemical modification to enhance selectivity and potency. The boronic acid at the C5 position provides a robust chemical handle for coupling, allowing this valuable scaffold to be efficiently incorporated into target molecules.

Application Protocol I: Synthesis of a Core Pyrazolyl-Pyridine Kinase Inhibitor Scaffold

This protocol details the synthesis of a 4-(1-phenyl-1H-pyrazol-5-yl)pyridine core, a common scaffold for inhibitors of c-Jun N-terminal kinases (JNKs) and other kinase families.[11]

2.1. Objective & Rationale

The objective is to couple (1-phenyl-1H-pyrazol-5-yl)boronic acid with a suitable halogenated pyridine to generate a bi-heterocyclic core. This core structure serves as a versatile template for building a library of inhibitors for structure-activity relationship (SAR) studies. JNKs are implicated in inflammatory diseases and neurodegenerative disorders, making them attractive therapeutic targets.[11]

2.2. Materials & Reagents

| Reagent | CAS Number | Molecular Weight |

| (1-phenyl-1H-pyrazol-5-yl)boronic acid | 480438-69-3 | 188.00 |

| 2,4-Dichloropyridine | 26452-80-2 | 147.99 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| Hexanes | 110-54-3 | 86.18 |

| Saturated Sodium Bicarbonate Solution | N/A | N/A |

| Brine | N/A | N/A |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |

2.3. Step-by-Step Protocol

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (1-phenyl-1H-pyrazol-5-yl)boronic acid (1.0 eq), 2,4-dichloropyridine (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: This is crucial to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.

-

Solvent & Catalyst Addition: Add anhydrous DMF via syringe. Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. Causality: Degassing removes dissolved oxygen, further protecting the catalyst and preventing side reactions like boronic acid homocoupling.[9]

-

Reaction: Heat the reaction mixture to 100 °C and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

2.4. Expected Outcome

This procedure typically affords the desired product, 2-chloro-4-(1-phenyl-1H-pyrazol-5-yl)pyridine, in good to excellent yields (literature suggests yields can be high for similar couplings).[11] The product retains a chlorine atom, which is a valuable handle for subsequent diversification reactions.

Application Protocol II: Scaffold Diversification for SAR Studies

The true power of this synthetic strategy lies in the ability to rapidly generate analogues for SAR analysis. The core scaffold synthesized in Protocol I can be functionalized at the 2-position of the pyridine ring.

3.1. Objective & Rationale

The goal is to introduce a variety of aniline derivatives onto the pyrazolyl-pyridine core via a Buchwald-Hartwig amination. This C-N cross-coupling reaction allows for the exploration of the "solvent-front" region of the kinase ATP-binding pocket, which can significantly impact inhibitor potency and selectivity.[11]

3.2. General Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In a microwave vial or sealed tube, combine the core scaffold (1.0 eq), the desired aniline derivative (1.2 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with Xantphos, or a pre-catalyst). Causality: Cesium carbonate is a strong base often required for this transformation. Bulky phosphine ligands like Xantphos are essential for stabilizing the palladium catalyst and facilitating the C-N bond formation.

-

Inert Atmosphere & Solvent: Purge the vessel with an inert gas. Add an anhydrous solvent such as dioxane or toluene.

-

Reaction: Seal the vessel and heat the reaction mixture, often using microwave irradiation (e.g., 130 °C for 1 hour) or conventional heating.[11] Microwave heating can significantly accelerate the reaction.

-

Workup and Purification: After cooling, the reaction is typically filtered through a pad of celite, concentrated, and purified by chromatography (silica gel or reverse-phase HPLC) to yield the final inhibitor analog.

Data Presentation: Structure-Activity Relationship (SAR)

The synthesized library of compounds would then be tested in biochemical assays to determine their inhibitory concentration (IC₅₀) against the target kinase. The data allows for the establishment of an SAR, guiding further optimization.

Table 1: Representative IC₅₀ Data for Pyrazolyl-Pyridine JNK3 Inhibitors (Data is illustrative, based on trends reported in the literature[11])

| Compound ID | Pyridine X-substituent | Pyrazole N-substituent | Aniline R²-substituent | JNK3 IC₅₀ (nM) | p38 IC₅₀ (µM) |

| 12 | H | H | H | 160 | > 20 |

| 13 | Cl | H | H | 80 | > 20 |

| 14 | Cl | Methyl | H | 120 | > 20 |

| 18 | F | Methyl | H | 125 | > 20 |

Analysis: The data shows that adding a chlorine atom at the pyridine 5-position (X) improves potency (13 vs 12). N-alkylation of the pyrazole slightly decreases potency (14 vs 13), which may be a trade-off for other properties like reduced polarity.[11] This systematic approach is fundamental to drug discovery.

Troubleshooting & Key Considerations

While robust, Suzuki-Miyaura couplings with nitrogen-rich heterocycles can be challenging.

-

Catalyst Inhibition: The lone pairs on the nitrogen atoms of the pyrazole or pyridine can coordinate to the palladium center, inhibiting catalytic activity.[8]

-

Solution: Using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or specialized pre-catalysts can mitigate this issue by stabilizing the active catalyst and promoting the desired reaction pathway.[8]

-

-

Protodeboronation: Under certain conditions (especially high temperatures or incorrect base), the boronic acid can be cleaved from the pyrazole ring before it has a chance to transmetalate.

-

Solution: Careful selection of the base (K₃PO₄ is sometimes milder than K₂CO₃) and using the lowest effective temperature can minimize this side reaction.[8]

-

-

Homocoupling: The boronic acid can couple with itself to form a bi-pyrazole byproduct.

-

Solution: This is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[9] Ensuring strictly anaerobic conditions and using a high-quality Pd(0) source is critical.

-

Conclusion

(1-phenyl-1H-pyrazol-5-yl)boronic acid is a high-value, strategic building block for the synthesis of kinase inhibitors. Its efficient incorporation via the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile entry point to proven pharmacophores. By combining this core synthesis with subsequent diversification strategies like the Buchwald-Hartwig amination, medicinal chemists can rapidly generate and evaluate novel chemical entities, accelerating the discovery of next-generation targeted therapies. A thorough understanding of the underlying reaction mechanisms and potential pitfalls is paramount to successfully applying these powerful synthetic tools.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors.

- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect.

- Amrhein, J. A., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Journal of Medicinal Chemistry.

- Pirlog, M. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.

- Pirlog, M. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.

- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI.

- Amrhein, J. A., et al. (2023). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Journal of Medicinal Chemistry.

- Al-Hourani, B. J., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)

- Amrhein, J. A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.

- BenchChem. (n.d.). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers.

- General methods of synthesis for pyrazole and its derivatives. (n.d.).

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers.

- (1-Isopentyl-1H-pyrazol-5-yl)boronic acid. (n.d.). MySkinRecipes.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Gingras, M. (n.d.).

- Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). CONICET.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. (2024). Current Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (1-Isopentyl-1H-pyrazol-5-yl)boronic acid [myskinrecipes.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of (1-phenyl-1H-pyrazol-5-yl)boronic Acid Reaction Products

Introduction: The Synthetic Challenge and the Purification Imperative

(1-phenyl-1H-pyrazol-5-yl)boronic acid and its derivatives are pivotal building blocks in contemporary drug discovery and development. Their utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the construction of complex biaryl and heteroaryl structures that are often the cornerstone of novel therapeutic agents. However, the very reactivity that makes these compounds valuable also presents significant challenges in the purification of their reaction products. A successful synthesis is not merely the formation of the desired carbon-carbon bond but the isolation of the target molecule in a state of high purity, free from starting materials, catalysts, and reaction byproducts.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of products derived from reactions involving (1-phenyl-1H-pyrazol-5-yl)boronic acid. We will delve into the underlying principles of various purification strategies, offer detailed, field-proven protocols, and present a logical framework for selecting the most appropriate method based on the physicochemical properties of the target compound and its associated impurities.

Understanding the Impurity Profile in Reactions of (1-phenyl-1H-pyrazol-5-yl)boronic Acid

A rational approach to purification begins with a thorough understanding of the potential impurities that can arise during the reaction. In a typical Suzuki-Miyaura coupling, the primary impurities include:

-

Unreacted Starting Materials: Residual (1-phenyl-1H-pyrazol-5-yl)boronic acid and the coupling partner (e.g., an aryl halide).

-

Homocoupling Products: Dimers of the boronic acid or the aryl halide. The formation of these byproducts can be exacerbated by the presence of oxygen.[1][2]

-

Protodeboronation Byproducts: The boronic acid group can be cleaved and replaced by a hydrogen atom, leading to the formation of 1-phenyl-1H-pyrazole. This side reaction is often promoted by elevated temperatures and the presence of strong bases.[3]

-

Catalyst Residues: Residual palladium catalyst and ligands (e.g., phosphine oxides).

-

Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).

The structural similarity between the desired product and some of these impurities, particularly homocoupling and protodeboronation byproducts, often complicates purification.

Purification Strategies: A Multi-pronged Approach

The selection of a purification strategy is dictated by the physical and chemical properties of the target molecule, such as its polarity, solubility, and acidic/basic character. A multi-step purification workflow is often necessary to achieve the high purity required for pharmaceutical applications.

Workflow for Purification Strategy Selection

Caption: A decision-making workflow for selecting the appropriate purification strategy.

Detailed Protocols and Methodologies

Acid-Base Extraction: Exploiting pKa Differences

This technique is particularly effective for removing unreacted boronic acid from a neutral or basic final product. Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts upon treatment with a base.[4][5][6]

Protocol: Removal of (1-phenyl-1H-pyrazol-5-yl)boronic Acid

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Basification: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[6] The unreacted boronic acid will partition into the aqueous phase as its sodium salt.

-

Separation: Separate the aqueous layer. Repeat the basic wash if necessary, monitoring the removal of the boronic acid by Thin Layer Chromatography (TLC).

-

Neutralization and Back-Extraction (Optional): If the desired product has acidic properties and also partitions into the aqueous layer, the aqueous layer can be acidified with an acid like hydrochloric acid (HCl) and then back-extracted with an organic solvent to recover the product.[6]

-

Washing: Wash the organic layer with water and then with brine to remove any residual base and to aid in drying.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Column Chromatography: The Workhorse of Purification

Column chromatography is a versatile and widely used technique for separating compounds based on their differential adsorption to a stationary phase.[4][7]

Stationary Phase Selection:

| Stationary Phase | Target Compound Properties | Eluent System Considerations |

| Silica Gel | For compounds of low to moderate polarity. | Hexanes/Ethyl Acetate, Dichloromethane/Methanol. For basic compounds, adding a small amount of triethylamine (0.1-1%) can prevent streaking. |

| Neutral Alumina | Suitable for mildly polar compounds and can be less harsh than silica gel for sensitive molecules.[7] | Similar to silica gel, but elution strength may differ. |

| Boric Acid-Impregnated Silica Gel | Specifically useful for purifying boronic esters to prevent their hydrolysis or over-adsorption on standard silica gel.[8][9] | Non-polar to moderately polar solvent systems. |

| Reversed-Phase Silica (C18) | For polar compounds that are not well-retained on normal-phase silica. | Water/Acetonitrile or Water/Methanol gradients, often with a modifier like formic acid or trifluoroacetic acid. |

Protocol: Flash Column Chromatography on Silica Gel

-

Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (e.g., DCM). For less soluble compounds, adsorbing the crude material onto a small amount of silica gel (dry loading) is recommended.

-

Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent mixture.

-

Loading: Carefully load the prepared sample onto the top of the silica gel bed.

-

Elution: Begin elution with the starting solvent system, gradually increasing the polarity (gradient elution) to move the compounds down the column. Collect fractions and monitor their composition by TLC.

-

Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow for Column Chromatography

Caption: A step-by-step workflow for purification by column chromatography.

Recrystallization: The Art of Crystal Perfection

For solid products, recrystallization is an excellent final purification step to obtain material of very high purity. The principle relies on the differential solubility of the product and impurities in a given solvent at different temperatures.[4][10]

Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Protocol: Single Solvent Recrystallization

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the appropriate hot solvent to the crude solid to achieve complete dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[10]

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol: Binary Solvent Recrystallization

This method is useful when a single suitable solvent cannot be found.[10]

-

Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

-

Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid. The two solvents must be miscible.[10]

-

Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single solvent recrystallization protocol.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

-

Thin Layer Chromatography (TLC): A quick and easy method to assess the number of components in a sample.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities.[11][12]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

Conclusion

The purification of products from reactions involving (1-phenyl-1H-pyrazol-5-yl)boronic acid is a critical step in the synthesis of many potential drug candidates. A systematic approach, beginning with an understanding of the potential impurities, followed by the logical application of purification techniques such as acid-base extraction, column chromatography, and recrystallization, is essential for obtaining materials of high purity. The protocols and workflows presented in this application note provide a robust framework for scientists to develop effective and efficient purification strategies, ultimately accelerating the drug discovery and development process.

References

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(9), 1213–1215. Retrieved from [Link]

-

ResearchGate. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link]

-

Gomha, S. M., et al. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 27(19), 6539. Retrieved from [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.

-

ResearchGate. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Retrieved from [Link]

-

Indian Journal of Chemistry. (2023). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Boronic acids as ligands for affinity chromatography. Semantic Scholar. Retrieved from [Link]

- Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents.

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

-

Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. Retrieved from [Link]

-

Lee, J. C., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6889. Retrieved from [Link]

-

ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Retrieved from [Link]

-

Reddit. (2017). Purification of boronic acids?. Reddit. Retrieved from [Link]

- Google Patents. (n.d.). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.

-

ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. ResearchGate. Retrieved from [Link]

-

Al-Masry, M. A., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(8), 13836–13847. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(26), 6650–6654. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved from [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]

-

ResearchGate. (2021). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. Retrieved from [Link]

-

Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8219. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Modern Approach to the Synthesis of Substituted Pyrazoles via Boronic Acid Intermediates

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1][2] Their synthesis, however, can be challenging, often requiring harsh conditions or yielding complex product mixtures. This guide details robust and versatile strategies for the synthesis of functionalized pyrazoles centered on the use of boronic acid and boronic acid pinacol ester intermediates. We will explore two primary pathways: the palladium-catalyzed Suzuki-Miyaura cross-coupling of pre-formed pyrazole boronic esters with aryl/heteroaryl halides, and the more recent, atom-economical direct C-H borylation of pyrazole scaffolds. These methods offer significant advantages, including mild reaction conditions, broad functional group tolerance, and predictable regioselectivity, making them highly valuable for researchers in drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have led to its incorporation into a wide array of therapeutic agents.[1] Pyrazole-containing drugs exhibit a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-depressant effects.[2][3][4][5] A prime example is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[2]

Despite their importance, the traditional synthesis of multi-substituted pyrazoles can be cumbersome. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, provides a powerful solution.[6] By converting one of the coupling partners into a boronic acid or its ester derivative, carbon-carbon bonds can be formed under mild conditions with exceptional reliability and scope.[6][7]

The Boronic Acid Advantage in Pyrazole Synthesis

Employing boronic acid intermediates in pyrazole synthesis offers several key advantages over classical methods:

-

Mild Reaction Conditions: Suzuki-Miyaura couplings typically proceed at moderate temperatures and do not require strongly acidic or basic conditions, preserving sensitive functional groups elsewhere in the molecule.[7]

-

High Functional Group Tolerance: The reaction is compatible with a vast array of functional groups, including esters, amides, ketones, and nitriles, minimizing the need for protecting group strategies.[8]

-

Commercial Availability: A vast and diverse library of aryl, heteroaryl, and alkenyl boronic acids is commercially available, allowing for rapid analogue synthesis.[7]

-

Stability and Handling: Boronic acids and their pinacol esters are typically stable, crystalline solids that are easy to handle and store, and the boron-containing byproducts are generally non-toxic and easily removed during workup.[7]

Synthetic Strategies & Core Protocols

Two primary strategies have emerged as state-of-the-art for accessing substituted pyrazoles using boron chemistry. The first involves the synthesis of a pyrazole boronic acid (or ester) intermediate, which is then used in a cross-coupling reaction. The second, more advanced strategy involves the direct borylation of a C-H bond on a pre-existing pyrazole ring.

Strategy A: Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester

The pyrazole-4-boronic acid pinacol ester is a versatile and highly valuable building block. Its synthesis from a corresponding 4-halo-pyrazole is a reliable process. The pinacol ester is often preferred over the free boronic acid due to its enhanced stability and ease of purification.

Protocol 1: Palladium-Catalyzed Borylation of 1-Boc-4-iodopyrazole

This protocol describes the synthesis of the key intermediate, 1-Boc-4-pyrazole boronic acid pinacol ester, followed by the deprotection to yield the final product.[9]

Workflow Diagram: Synthesis of Pyrazole-4-Boronic Acid Pinacol Ester

Caption: Workflow for the two-step synthesis of pyrazole-4-boronic acid pinacol ester.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried flask, add 1-Boc-4-iodopyrazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous 1,4-dioxane.

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours.

-

Scientist's Note: The reaction progress should be monitored by TLC or LC-MS to ensure complete consumption of the starting iodide.

-

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification (Step 1): Concentrate the filtrate under reduced pressure. The crude 1-Boc-4-pyrazole boronic acid pinacol ester can be purified by column chromatography on silica gel or used directly in the next step.

-

Deprotection: Place the purified (or crude) 1-Boc protected intermediate into a round-bottom flask. Heat the material to 160-180 °C.[9] The Boc group will be removed as isobutylene and CO₂. The reaction is complete when gas evolution ceases.

-

Rationale: Thermal deprotection is a clean method that avoids aqueous acidic or basic conditions which can cleave the boronic ester.

-

-

Final Purification: Cool the residue to room temperature. Triturate with petroleum ether, filter the resulting solid, and dry under vacuum to yield pure pyrazole-4-boronic acid pinacol ester.[9] The product can be confirmed by ¹H NMR spectroscopy, which should show a characteristic singlet for the two pyrazole protons around 7.9 ppm and a singlet for the 12 pinacol protons around 1.3 ppm.[9][10]

Strategy B: Suzuki-Miyaura Cross-Coupling of Halo-Pyrazoles

This is the most common application, where a halo-pyrazole (iodo- or bromo-) is coupled with a diverse range of commercially available boronic acids to install aryl, heteroaryl, or vinyl substituents.

Protocol 2: Microwave-Promoted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically shorten reaction times and improve yields for Suzuki-Miyaura couplings.[8] This protocol is a general method for the synthesis of 4-aryl-pyrazoles.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. benthamscience.com [benthamscience.com]

- 6. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]

- 7. researchgate.net [researchgate.net]

- 8. html.rhhz.net [html.rhhz.net]

- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

Troubleshooting & Optimization

Optimizing Suzuki coupling reaction conditions for (1-phenyl-1H-pyrazol-5-yl)boronic acid

Welcome to the Advanced Synthesis Support Hub. Ticket ID: PYR-5-BORON-OPT Subject: Troubleshooting low yields and protodeboronation in sterically hindered pyrazole couplings.

Executive Summary: Why is this reaction failing?

If you are attempting to couple (1-phenyl-1H-pyrazol-5-yl)boronic acid , you are likely encountering one of two failures:

-

Protodeboronation: The boronic acid is replaced by a hydrogen atom, yielding 1-phenyl-1H-pyrazole.

-

Stalled Reaction: The starting material remains unconsumed due to the steric clash between the N1-phenyl group and the C5-boronic acid.

The Root Cause: This substrate presents a "perfect storm" of challenges. The C5 position is electronically similar to a 2-pyridyl boronic acid (adjacent to a nitrogen lone pair), making it highly susceptible to hydrolytic C-B bond cleavage (protodeboronation). Simultaneously, the N1-phenyl ring creates significant steric hindrance (ortho-effect), slowing down the transmetallation step.

When transmetallation is slow, the unstable boronic acid hangs around in the basic solution too long and decomposes. To win, you must make the coupling faster than the decomposition.

Troubleshooting Guide (Q&A)

Q1: My LC-MS shows the major byproduct is the de-boronated species (mass = M-B(OH)2 + H). Why? A: This is protodeboronation . In basic aqueous media, 5-membered heterocycles with boron adjacent to nitrogen form zwitterionic intermediates that rapidly fragment.

-

Immediate Fix: Switch to anhydrous conditions . Use bases like

or -

Advanced Fix: If the boronic acid is too unstable, convert it to a MIDA boronate or use the pinacol ester, which releases the active species slowly (see Protocol B).

Q2: I am using Pd(PPh3)4, but the conversion is <10%. A: Tetrakis(triphenylphosphine)palladium(0) is often too crowded and not electron-rich enough for this substrate. The bulky N1-phenyl group blocks the approach of the palladium complex.

-

Solution: Switch to Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2 ). These ligands are electron-rich (speeding up oxidative addition) and bulky but flexible (facilitating reductive elimination in hindered systems).

Q3: Can I use strong bases like NaOH or KOtBu to force the reaction? A: Absolutely not. Strong bases accelerate protodeboronation exponentially.

-

Solution: Use mild bases. Carbonates (

) or Phosphates (

Visualization: The "Race" Against Decomposition

The following diagram illustrates the kinetic competition determining your yield. You must optimize conditions to favor the green path over the red path.

Caption: The kinetic competition: Steric bulk slows transmetallation, allowing the unstable boronate time to decompose. High-activity catalysts are required to win this race.

Optimization Strategy Matrix

| Variable | Recommendation | Rationale |

| Ligand | XPhos or SPhos | These biaryl phosphine ligands create a "pocket" that accommodates the N1-phenyl steric clash while preventing Pd deactivation. |

| Catalyst Source | Pd-G2/G3 Precatalysts | Generates the active Pd(0) species immediately, avoiding the induction period where boronic acid can decompose. |

| Base | Phosphate provides a buffering effect. Fluoride allows for anhydrous activation (Si-B exchange mechanism logic). | |

| Solvent | Dioxane or THF (Dry) | Minimize water content. If water is needed for solubility, use a 10:1 ratio (Organic:Water). |

| Temperature | 60°C - 80°C | High enough to drive the reaction, but avoid refluxing >100°C to limit thermal decomposition. |

Recommended Protocols

Protocol A: The "Buchwald" Standard (High Throughput)

Best for initial screening when the boronic acid is moderately stable.

-

Charge Vessel: In a glovebox or under Argon, add:

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Water Spike: Add degassed water (ratio 10:1 Dioxane:Water). Crucial: Do not use excess water.

-

Reaction: Seal and heat to 80°C for 4-12 hours.

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: The "Slow Release" Method (For Stubborn Substrates)

Use this if Protocol A yields >50% de-boronated byproduct. This mimics the MIDA boronate slow-release effect.[3]

-

Concept: Instead of dumping all the unstable boronic acid in at once, we add it slowly or use a precursor.

-

Setup: Dissolve the Aryl Halide, Catalyst (SPhos Pd G2), and Base (

) in the solvent (Dioxane/Water) at 80°C. -

Addition: Dissolve the Boronic Acid in a separate syringe with Dioxane.

-

Execution: Syringe pump the boronic acid solution into the reaction mixture over 2 hours.

-

Why? This keeps the concentration of the unstable "free" boronic acid low relative to the catalyst, ensuring it is transmetallated immediately rather than decomposing.

-

Decision Logic for Optimization

Use this flow to determine your next experimental move.

Caption: Troubleshooting logic flow based on LCMS analysis of crude reaction mixture.

References

-

Protodeboronation Mechanisms

-

MIDA Boronates (Slow Release Strategy)

-

Buchwald Ligands (SPhos/XPhos)

-

General Instability of 2-Heterocyclic Boronic Acids

- Tyrrell, E., & Brookes, P. (2004). "The synthesis and applications of heterocyclic boronic acids." Synthesis.

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation [agris.fao.org]

Identifying and minimizing side products in pyrazole boronic acid couplings

Topic: Identifying and Minimizing Side Products in Pyrazole Boronic Acid Couplings

Executive Summary: The "2-Heteroaryl" Problem

Welcome to the technical support center. If you are here, you are likely experiencing low yields, stalled reactions, or "missing" starting materials when attempting to couple pyrazole boronic acids/esters.

The Core Issue: Pyrazole boronic acids (specifically where boron is at the C3, C4, or C5 position) suffer from inherent instability known as the 2-heteroaryl effect . The adjacent nitrogen atom facilitates rapid protodeboronation (hydrolysis of the C-B bond followed by protonation), often faster than the palladium catalyst can perform transmetalation.

This guide provides the mechanistic root causes, diagnostic steps, and validated "rescue" protocols to minimize these side products.

Diagnostic Workflow: What is Killing Your Reaction?

Before changing conditions, diagnose the specific failure mode using this logic flow.

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure in pyrazole couplings.

Deep Dive: Mechanisms & Solutions

Issue A: Protodeboronation (The Primary Enemy)

Symptoms: The boronic acid/ester is fully consumed, but the desired product is low. LCMS shows a large peak corresponding to the pyrazole with a hydrogen atom replacing the boron group (Ar-H).

Mechanism: Base-catalyzed hydrolysis is the driver.[1] The lone pair on the pyrazole nitrogen stabilizes the transition state for protonation, accelerating the cleavage of the C-B bond. This pathway competes directly with the transmetalation step of the Suzuki cycle.[1]

Figure 2: Mechanism of base-catalyzed protodeboronation in nitrogen-containing heterocycles.

Corrective Actions:

-

The "Slow Release" Strategy (MIDA Boronates): Switch from pinacol esters/free acids to MIDA (N-methyliminodiacetic acid) boronates .[1] MIDA boronates are stable to hydrolysis.[1] Under mild aqueous basic conditions, they slowly hydrolyze to release the active boronic acid at a rate matching the catalytic turnover.[1] This keeps the standing concentration of free boronic acid low, minimizing decomposition [1].[2]

-

Anhydrous Conditions: If MIDA is unavailable, remove water. Use anhydrous K₃PO₄ or CsF in dioxane or toluene.[1] Water is the proton source; removing it stops the pathway.[1]

-

High-Activity Precatalysts: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3).[1][3] These initiate rapidly and facilitate fast transmetalation, outcompeting the decomposition pathway [2].

Issue B: Catalyst Poisoning (Coordination)

Symptoms: Starting material (halide) remains unreacted.[1] The reaction mixture might turn black (Pd precipitation) early.[1]

Mechanism: Pyrazoles are excellent ligands.[1] The nitrogen atoms can bind to the Palladium center, displacing the phosphine ligands and forming an inactive (Pyrazole)2-Pd complex.

Corrective Actions:

-

Bulky Ligands: Use ligands with high steric bulk like XPhos , SPhos , or RuPhos .[1] These ligands create a "protective shell" around the Pd center, preventing the pyrazole nitrogen from coordinating while still allowing the oxidative addition of the aryl halide [3].

-

Protecting Groups: If the pyrazole has a free N-H, protect it with a THP (Tetrahydropyranyl) , SEM , or Boc group to eliminate its coordination ability and prevent N-arylation side reactions.

Validated Experimental Protocols

Protocol A: The "Rescue" Protocol (MIDA Boronates)

Use this when standard conditions yield <20% due to protodeboronation.

Reagents:

-

Aryl Halide (1.0 equiv)[4]

-

Pyrazole MIDA Boronate (1.2 – 1.5 equiv)[1]

-

XPhos Pd G3 (0.02 – 0.05 equiv) [Alternative: Pd(OAc)₂ + SPhos]

-

Base: K₃PO₄ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane : Water (5:1) (Degassed)

Step-by-Step:

-

Setup: Charge a vial with the Aryl Halide, Pyrazole MIDA Boronate, XPhos Pd G3, and K₃PO₄.

-

Degassing: Seal the vial. Evacuate and backfill with Argon (x3).[1]

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 60°C . (Note: MIDA hydrolysis requires water and mild heat.[1] Do not exceed 80°C initially as this may accelerate decomposition of the released acid).[1]

-

Monitoring: Check LCMS at 2 hours. If conversion is slow, increase to 80°C.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

Protocol B: Anhydrous High-Speed Protocol

Use this for N-protected pyrazoles or when MIDA is not an option.

Reagents:

-

Aryl Halide (1.0 equiv)[4]

-

Pyrazole Boronic Ester (Pinacol) (1.5 equiv)

-

XPhos Pd G3 (0.02 equiv)[1]

-

Base: Anhydrous K₃PO₄ (3.0 equiv) - Must be finely ground/micronized.[1]

-

Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step:

-

Drying: Flame-dry the reaction vessel under vacuum.

-

Solids: Add Aryl Halide, Boronic Ester, Catalyst, and Base in a glovebox or under rapid Argon flow.

-

Solvent: Add anhydrous solvent.[1]

-

Reaction: Heat to 100°C .

-

Why this works: The low solubility of K₃PO₄ in dioxane creates a "heterogeneous slow release" of the base, and the absence of water prevents hydrolysis-driven protodeboronation.

Data Summary: Side Product Identification

| Side Product | Structure Description | LCMS Signature (m/z) | Root Cause | Fix |

| Protodeboronated | Pyrazole ring with -H instead of -B(OR)₂ | Mass of SM - B(OR)₂ + 1 | Hydrolysis (Water + Base) | Use MIDA; Remove Water. |

| Homocoupling | Pyrazole-Pyrazole dimer | (Mass of Pyrazole fragment x 2) - 2 | Oxygen presence | Sparge solvents with Ar for 15 mins.[1] |

| N-Arylation | Pyrazole N bonded to Aryl ring | Same mass as Product (Regioisomer) | Free N-H reacting | Use N-protecting group (THP, SEM). |

| Phenol | Aryl-OH (from Boronic acid) | Mass of SM - B(OR)₂ + 17 | Oxidation (H₂O₂) | Use fresh Boronic acid; Exclude O₂. |

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ (Tetrakis) for these reactions? A: We strongly advise against it.[1] Tetrakis is coordinatively saturated and slow.[1] The labile pyrazole boronic acid will decompose before Tetrakis can effectively catalyze the cycle.[1] Use Buchwald G3/G4 or Pd(dppf)Cl₂ at a minimum.[1]

Q: My pyrazole boronic acid turns black on the bench. Is it still good? A: Likely not. 2-heteroaryl boronic acids are auto-oxidative.[1] Always store them at -20°C under Argon. If available, convert them to MIDA boronates or Potassium Trifluoroborates (BF₃K) for indefinite bench stability.[1]

Q: Why do I see the "homocoupling" dimer even when I degas thoroughly? A: Some boronic acids are prone to "oxidative homocoupling" even with trace oxidants.[1] Ensure your base (e.g., K₂CO₃) is not wet or contaminated. Switching to a reductive cycle (using Pd(0) sources explicitly) or adding a scavenger is rarely needed if degassing is done correctly; however, excess boronic acid (1.5 equiv) usually compensates for this loss.

References

-

Gillis, E. P., & Burke, M. D. (2007).[5] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society, 132(40), 14073–14075.

-

Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366.

-

Cox, P. A., et al. (2016).[1] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

- 1. What products would you expect from the following Suzuki coupling... | Study Prep in Pearson+ [pearson.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ボロン酸MIDAエステル類 [sigmaaldrich.com]

Addressing challenges in the Suzuki-Miyaura coupling of nitrogen-rich heterocycles

Technical Support Center: Suzuki-Miyaura Coupling of N-Heterocycles Status: Online | Operator: Senior Application Scientist Ticket ID: SM-N-HET-2026

Welcome to the Advanced Support Center

You are likely here because your standard Suzuki coupling protocol—which works perfectly for simple aryls—has failed with a nitrogen-rich heterocycle (pyridine, imidazole, pyrazole, or azole).

When coupling N-heterocycles, you are fighting two distinct enemies: Catalyst Poisoning (when the heterocycle binds to the metal) and Protodeboronation (when the boron species decomposes before reacting).

This guide is structured to diagnose your specific failure mode and provide a self-validating solution.

Module 1: The "Shutdown" (Catalyst Poisoning)

Symptom: The reaction stalls immediately. Starting material (halide) is recovered unchanged. The catalyst solution might remain clear or precipitate Pd black early.

The Root Cause

Nitrogen atoms in heterocycles (pyridines, imidazoles) possess lone pairs that are excellent

-

The Trap: If the substrate binds to Pd(II) better than your ligand does, it forms an unreactive (Substrate)2-PdCl2 complex. The catalytic cycle never starts.

The Solution: Precatalysts (Bypass the Induction Period)

Do not rely on in situ catalyst generation. You must use a precatalyst that releases the active mono-ligated Pd(0) species immediately upon heating or base addition, bypassing the ligand-exchange equilibrium.

Recommended Systems:

-

Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G4): These contain the ligand pre-bound. Upon base activation, they release L-Pd(0) quantitatively.

-

PEPPSI-IPr: An NHC-based precatalyst.[1][2] The pyridine "throw-away" ligand stabilizes the precatalyst but is easily displaced by the substrate to initiate the cycle.

Q: Why did my Pd(PPh

Module 2: The "Disappearing Boron" (Protodeboronation)

Symptom: The halide is recovered, but the boronic acid is gone. Analysis shows the formation of the de-borylated heterocycle (H-Heterocycle).

The Root Cause

This is the plague of 2-pyridyl boronic acids and related electron-deficient heterocycles.

-

Mechanism: The basic nitrogen atom facilitates the addition of water/base to the boron center, forming a zwitterionic intermediate. This triggers a rapid C-B bond cleavage, replacing the Boron with a Proton.[3] This reaction is often faster than the Transmetallation step in the catalytic cycle.

The Solution: "Slow Release" or "Protected" Boron

You must lower the concentration of the free boronic acid or use a derivative that resists hydrolysis.

| Strategy | Reagent Type | Why it works |

| MIDA Boronates | N-methyliminodiacetic acid ester | The boron is sp |

| Trifluoroborates | R-BF | highly stable to air/moisture. Requires a specific hydrolysis step or conditions to activate, preventing premature destruction. |

| Anhydrous Conditions | Boronic Esters (Pinacol) | If you remove water, you block the hydrolysis pathway. Use anhydrous bases (K |

Module 3: Troubleshooting Logic (Decision Tree)

The following diagram illustrates the decision process for selecting the correct conditions based on your specific heterocycle.

Figure 1: Decision tree for selecting reaction conditions based on the role and position of the nitrogen heterocycle.

Module 4: Standard Operating Procedures (SOPs)

SOP A: The "Universal" Protocol for Difficult N-Heterocycles

Use this when the heterocycle is the Halide (Electrophile).

-

Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

-

Ligand: XPhos (optional 1.0 mol% added if substrate is very hindered)

-

Base: K

PO -

Solvent: 1,4-Dioxane or THF (degassed)

-

Temperature: 40 °C to 80 °C (Start low to prevent decomposition)

Protocol Steps:

-

Charge a vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), and Base (solid) if using anhydrous conditions.

-

Add the XPhos Pd G4 precatalyst last.

-

Seal and purge with Argon/Nitrogen (3 cycles).

-

Add degassed solvent (and degassed aqueous base if using biphasic).

-

Heat.

SOP B: The "Unstable Boron" Protocol

Use this when the heterocycle is a 2-pyridyl boronic acid derivative.[3]

-

Substrate: 2-Pyridyl MIDA boronate[4]

-

Catalyst: XPhos Pd G3 or G4 (2 mol%)

-

Co-Catalyst: Cu(OAc)

(10-50 mol%) — Copper can sometimes facilitate transmetallation of 2-pyridyl species. -

Base: K

PO -

Solvent: DMF or DMA (anhydrous)

-

Temp: 100 °C

Module 5: Post-Reaction Purification (Pd Removal)

N-heterocycles love to hold onto Palladium even after the reaction, leading to toxic impurities in your final compound.

Recommended Scavengers:

-

Silica-supported Thiols (Si-Thiol): Add to the crude reaction mixture, stir at 50°C for 30 mins, and filter. The S-Pd bond is stronger than the N-Pd bond.

-

Activated Carbon: Effective but can reduce yield if the product is highly aromatic.

-

Sodium Bisulfite Wash: If your product is stable to acid, washing the organic layer with saturated NaHSO

can extract Pd.

Mechanistic Insight: The "Death Spiral"

Understanding why the reaction fails is key to fixing it. The diagram below visualizes the competitive pathways.

Figure 2: Competitive inhibition pathways.[5][6] The red paths represent the failure modes discussed in Modules 1 and 2.

References

-

Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." J. Org. Chem.2014 , 79, 4161–4166. Link

-

MIDA Boronates: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of 2-Pyridyl Boronates." J. Am. Chem. Soc.[7][8]2009 , 131, 6961–6963. Link

-